- Asymmetric synthesis of nortropanes via Rh-catalysed allylic arylation, ACS Catalysis, 2022, 12(15), 8995-9002
Cas no 915412-92-9 (2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
915412-92-9 structure
Product Name:2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS番号:915412-92-9
MF:C14H17BO3
メガワット:244.093984365463
CID:2106528
PubChem ID:57470991
Update Time:2025-11-02
2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質
名前と識別子
-
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzofuran
- 2-(1-benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- QHBWRIRRPKKWSW-UHFFFAOYSA-N
- MB19121
- 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzofuran
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran (ACI)
- 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)benzofuran
- Z2049763645
- DA-22627
- 915412-92-9
- SCHEMBL3930607
- EN300-734278
- F53388
- CS-0369166
- 2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
- インチ: 1S/C14H17BO3/c1-13(2)14(3,4)18-15(17-13)11-6-5-7-12-10(11)8-9-16-12/h5-9H,1-4H3
- InChIKey: QHBWRIRRPKKWSW-UHFFFAOYSA-N
- ほほえんだ: O1B(C2=CC=CC3=C2C=CO3)OC(C)(C)C1(C)C
計算された属性
- せいみつぶんしりょう: 244.1270746g/mol
- どういたいしつりょう: 244.1270746g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 313
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 31.6
2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM218731-1g |
2-(Benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
915412-92-9 | 97% | 1g |
$649 | 2021-08-04 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04649-5g |
2-(benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
915412-92-9 | 95% | 5g |
$1350 | 2023-09-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1439836-100mg |
2-(Benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
915412-92-9 | 98% | 100mg |
¥2352.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1439836-250mg |
2-(Benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
915412-92-9 | 98% | 250mg |
¥3998.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1439836-1g |
2-(Benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
915412-92-9 | 98% | 1g |
¥11193.00 | 2024-04-25 | |
| Chemenu | CM218731-1g |
2-(Benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
915412-92-9 | 97% | 1g |
$1447 | 2024-07-20 | |
| Ambeed | A348542-50mg |
2-(Benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
915412-92-9 | 97% | 50mg |
$188.0 | 2025-04-15 | |
| Ambeed | A348542-100mg |
2-(Benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
915412-92-9 | 97% | 100mg |
$318.0 | 2025-04-15 | |
| Ambeed | A348542-250mg |
2-(Benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
915412-92-9 | 97% | 250mg |
$541.0 | 2025-04-15 | |
| Ambeed | A348542-1g |
2-(Benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
915412-92-9 | 97% | 1g |
$1460.0 | 2025-04-15 |
2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 合成方法
合成方法 1
はんのうじょうけん
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C
1.2 Catalysts: 15-Crown-5 ; 16 h, 130 °C; 130 °C → rt
2.1 Solvents: Toluene ; 3 h, reflux; reflux → rt
3.1 Reagents: Butyllithium Solvents: Diethyl ether ; 1 h, -78 °C; -78 °C → -30 °C; -30 °C → -78 °C
3.2 Reagents: Trimethyl borate ; -78 °C; overnight, -78 °C → rt
3.3 Reagents: Hydrochloric acid Solvents: Water ; rt
3.4 Solvents: Dichloromethane ; 4 h, reflux
1.2 Catalysts: 15-Crown-5 ; 16 h, 130 °C; 130 °C → rt
2.1 Solvents: Toluene ; 3 h, reflux; reflux → rt
3.1 Reagents: Butyllithium Solvents: Diethyl ether ; 1 h, -78 °C; -78 °C → -30 °C; -30 °C → -78 °C
3.2 Reagents: Trimethyl borate ; -78 °C; overnight, -78 °C → rt
3.3 Reagents: Hydrochloric acid Solvents: Water ; rt
3.4 Solvents: Dichloromethane ; 4 h, reflux
リファレンス
- Nanomolar competitive inhibitors of Mycobacterium tuberculosis and Streptomyces coelicolor type II dehydroquinase, ChemMedChem, 2007, 2(2), 194-207
合成方法 3
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether ; 1 h, -78 °C; -78 °C → -30 °C; -30 °C → -78 °C
1.2 Reagents: Trimethyl borate ; -78 °C; overnight, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.4 Solvents: Dichloromethane ; 4 h, reflux
1.2 Reagents: Trimethyl borate ; -78 °C; overnight, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.4 Solvents: Dichloromethane ; 4 h, reflux
リファレンス
- Nanomolar competitive inhibitors of Mycobacterium tuberculosis and Streptomyces coelicolor type II dehydroquinase, ChemMedChem, 2007, 2(2), 194-207
合成方法 4
はんのうじょうけん
1.1 Solvents: Toluene ; 3 h, reflux; reflux → rt
2.1 Reagents: Butyllithium Solvents: Diethyl ether ; 1 h, -78 °C; -78 °C → -30 °C; -30 °C → -78 °C
2.2 Reagents: Trimethyl borate ; -78 °C; overnight, -78 °C → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ; rt
2.4 Solvents: Dichloromethane ; 4 h, reflux
2.1 Reagents: Butyllithium Solvents: Diethyl ether ; 1 h, -78 °C; -78 °C → -30 °C; -30 °C → -78 °C
2.2 Reagents: Trimethyl borate ; -78 °C; overnight, -78 °C → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ; rt
2.4 Solvents: Dichloromethane ; 4 h, reflux
リファレンス
- Nanomolar competitive inhibitors of Mycobacterium tuberculosis and Streptomyces coelicolor type II dehydroquinase, ChemMedChem, 2007, 2(2), 194-207
合成方法 5
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 18 h, rt → 80 °C
リファレンス
- 4-Amino-6-heterocyclylpicolinates and 6-amino-2-heterocyclylpyrimidinecarboxylates, World Intellectual Property Organization, , ,
合成方法 6
はんのうじょうけん
リファレンス
- 4-Amino-6-heterocyclylpicolinates and 6-amino-2-heterocyclylpyrimidinecarboxylates, United States, , ,
2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials
- 2,3-Dimethylbutane-2,3-diol
- 4-bromo-1-benzofuran
- Bis(pinacolato)diborane
- 1-Bromo-3-(2,2-dimethoxyethoxy)benzene
- 6-bromo-1-benzofuran
- Bromoacetaldehyde dimethyl acetal
2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products
2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:915412-92-9)2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
注文番号:A1241319
在庫ステータス:in Stock
はかる:50mg/100mg/250mg/1g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 18:40
価格 ($):154/260/443/1194
Email:sales@amadischem.com
2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Mengke Li,Xinyi Cai,Zhenyang Qiao,Wentao Xie,Liangying Wang,Nan Zheng,Shi-Jian Su Chem. Commun., 2019,55, 7215-7218
-
Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
915412-92-9 (2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) 関連製品
- 947770-80-1(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)Dibenzofuran)
- 912824-85-2(2-(Dibenzob,dfuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 796851-30-4(2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1192755-14-8(Benzofuran-7-boronic Acid Pinacol Ester)
- 519054-55-8(Benzofuran-5-boronic acid pinacol ester)
- 1056113-50-8(3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-dibenzofuran)
- 1197989-83-5(2,8-Bis(4,4.5,5-tetramethyl-1.3.2-dioxaborolan-2-yl)dibenzob.dfuran)
- 2025367-45-5(Benzo[b]naphtho[2,3-d]furan, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-)
- 2073863-16-6(Benzo[b]naphtho[2,1-d]furan, 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-)
- 934329-77-8(2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE)
推奨される供給者
Amadis Chemical Company Limited
(CAS:915412-92-9)2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
清らかである:99%/99%/99%/99%
はかる:50mg/100mg/250mg/1g
価格 ($):154/260/443/1194